3-(Heptan-3-yl)-1H-pyrazol-5-amine is an organic compound characterized by a pyrazole ring substituted with a heptan-3-yl group at the 3-position and an amino group at the 5-position. Its molecular formula is C₉H₁₃N₃, and it has a molecular weight of approximately 165.22 g/mol. The compound features a five-membered ring structure that includes two nitrogen atoms, contributing to its unique chemical properties. The presence of the heptan-3-yl group enhances its hydrophobic character, potentially influencing its biological interactions and solubility in organic solvents .
These reactions are fundamental in synthesizing more complex derivatives that may exhibit enhanced biological activities or serve as intermediates in pharmaceutical applications .
The synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine can be achieved through several methods:
These methods highlight the versatility in synthesizing this compound from readily available precursors .
3-(Heptan-3-yl)-1H-pyrazol-5-amine has potential applications in various fields:
Several compounds share structural similarities with 3-(heptan-3-yl)-1H-pyrazol-5-amine, which may help contextualize its uniqueness:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| 5-Cyclopropyl-1H-pyrazol-3-amine | Cyclopropyl group at position 5 | 0.92 |
| 3-Amino-5-cyclobutyl-1H-pyrazole | Cyclobutyl group at position 5 | 0.89 |
| 6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[6... | Complex multi-cyclic structure | 0.88 |
| 2-Oxaspiro[3.3]heptan -6-y1H-pyrazol -3-amines | Spirocyclic structure | 0.87 |
The presence of different substituents (e.g., cyclopropyl, cyclobutyl) affects their physical and chemical properties, making each compound unique while still retaining the core pyrazole structure .
The compound features a pyrazole core (C₃H₃N₂) with substituents at positions 3 and 5. At position 3, a heptan-3-yl group—a seven-carbon alkyl chain with a methyl branch at the third carbon—is attached. The amino group (-NH₂) occupies the 5-position. The pyrazole ring’s aromaticity arises from conjugated π-electrons, stabilized by resonance between the nitrogen atoms and the adjacent carbons.
| Property | Value |
|---|---|
| CAS Registry Number | 110086-14-1 |
| Molecular Formula | C₁₀H₁₉N₃ |
| Molecular Weight | 181.28 g/mol |
| SMILES | NC1=CC(C(CCCC)CC)=NN1 |
| IUPAC Name | 3-(heptan-3-yl)-1H-pyrazol-5-amine |
| Synonyms | 5-heptan-3-yl-1H-pyrazol-3-amine* |
*Note: Synonyms may reflect tautomeric or positional isomerism.
Pyrazoles exhibit tautomerism due to the mobility of hydrogen atoms between nitrogen atoms. In 3-(heptan-3-yl)-1H-pyrazol-5-amine, the amino group at position 5 is fixed, but the hydrogen on the pyrazole nitrogen (position 1) can theoretically shift to position 2, forming a 2H-tautomer. However, computational studies suggest that the 1H-tautomer is more stable due to electron-donating effects from the heptan-3-yl group. No positional isomers are reported, as the substituents are fixed at distinct positions.
The pyrazole scaffold was first synthesized in 1883 by German chemist Ludwig Knorr, who introduced the term "pyrazole". Early derivatives, such as antipyrine (phenazone), demonstrated antipyretic and analgesic properties, establishing pyrazoles as pharmaceutically relevant. The compound’s synthesis typically involves cyclocondensation reactions, such as the Paal-Knorr synthesis, where 1,3-diketones react with hydrazines.
The development of pyrazole derivatives accelerated in the 20th century, driven by advancements in synthetic methods:
While 3-(heptan-3-yl)-1H-pyrazol-5-amine is not a naturally occurring compound, its synthesis aligns with established pyrazole methodologies.
The compound’s substituents influence its electronic and steric properties:
The table below contrasts 3-(heptan-3-yl)-1H-pyrazol-5-amine with structurally similar pyrazoles:
| Compound | Substituents | Key Features |
|---|---|---|
| 3-(Heptan-3-yl)-1H-pyrazol-5-amine | Heptan-3-yl (C3), NH₂ (C5) | High lipophilicity, nucleophilic C5-NH₂ |
| 5-Cyclopropyl-1H-pyrazol-3-amine | Cyclopropyl (C5), NH₂ (C3) | Ring strain, reactive C3-NH₂ |
| 3-Amino-5-cyclobutyl-1H-pyrazole | NH₂ (C3), Cyclobutyl (C5) | Strained cyclobutyl group, acidic NH₂ |
| 6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[6... | Complex multi-cyclic structure | Enhanced rigidity, reduced reactivity |
Data derived from structural analogs.
The compound’s reactivity is governed by its electron-deficient pyrazole ring and amino group:
The synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine primarily relies on the condensation reaction between β-ketonitriles and hydrazine derivatives, which represents one of the most versatile and efficient methods for preparing 5-aminopyrazoles [1]. This approach involves the nucleophilic attack of the terminal nitrogen of hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate that subsequently undergoes cyclization through the attack of the other nitrogen on the nitrile carbon [2].
For the specific synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine, the reaction typically begins with a heptan-3-yl-substituted β-ketonitrile precursor that reacts with hydrazine hydrate under controlled conditions [3]. The molecular structure of 3-(heptan-3-yl)-1H-pyrazol-5-amine features a pyrazole core with an amino group at the 5-position and a heptan-3-yl substituent at the 3-position, resulting in a compound with the molecular formula C10H19N3 and a molecular weight of 181.28 g/mol [4] [5].
The condensation mechanism proceeds through the following key steps [2]:
| Reaction Parameter | Optimized Condition | Yield (%) |
|---|---|---|
| Temperature | 60-80°C | 75-85 |
| Solvent | Ethanol | 80-90 |
| Catalyst | Acetic acid (cat.) | 85-92 |
| Reaction time | 3-5 hours | 82-88 |
| Molar ratio (hydrazine:ketonitrile) | 1.2:1 | 88-95 |
The reaction conditions have been optimized to achieve high yields, with temperature control being particularly crucial for preventing side reactions [6]. The use of ethanol as a solvent provides an environmentally friendly medium that facilitates the reaction while maintaining good solubility of both starting materials and products [3] [6].
Recent advancements in this methodology have focused on improving regioselectivity and yield through modifications of the reaction conditions [1]. For instance, the introduction of catalytic amounts of acids such as acetic acid or mineral acids has been shown to accelerate the reaction and improve yields by facilitating the formation of the hydrazone intermediate [2] [6].
Additionally, microwave-assisted synthesis has emerged as an efficient alternative to conventional heating, significantly reducing reaction times from hours to minutes while maintaining or even improving yields [3]. This approach is particularly valuable for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine, as it minimizes potential side reactions that can occur during prolonged heating [6].
Transition metal-catalyzed annulation strategies represent an innovative approach for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine, offering advantages in terms of regioselectivity and functional group tolerance [7]. These methods typically involve the use of transition metals such as palladium, copper, or ruthenium as catalysts to facilitate the formation of the pyrazole ring through various coupling and cyclization reactions [8].
Palladium catalysts have shown remarkable efficiency in the synthesis of substituted pyrazoles, including those with alkyl chains like the heptan-3-yl group [9]. A notable approach involves the palladium-catalyzed coupling of hydrazones with alkynes, followed by cyclization to form the pyrazole ring [10]. For 3-(heptan-3-yl)-1H-pyrazol-5-amine, this method can be adapted by using heptan-3-yl-substituted alkynes as starting materials [7] [8].
The general reaction scheme involves:
| Catalyst System | Ligand | Base | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | PPh3 | K2CO3 | 65-75 |
| Pd(PPh3)4 | - | Cs2CO3 | 70-80 |
| Pd2(dba)3 | XPhos | t-BuOK | 75-85 |
The choice of ligand significantly influences both the yield and regioselectivity of the reaction, with phosphine ligands such as triphenylphosphine (PPh3) and XPhos showing particularly good results for the synthesis of 3-substituted pyrazoles [9] [10].
Copper-catalyzed annulation strategies offer a cost-effective alternative to palladium-based methods for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine [8]. These approaches typically involve the copper-catalyzed coupling of hydrazines with β-ketonitriles or related compounds, followed by cyclization to form the pyrazole ring [7].
A particularly effective method involves the use of copper(I) iodide as a catalyst in combination with a suitable ligand and base, which facilitates the formation of the carbon-nitrogen bonds required for pyrazole ring formation [10] [8]. This approach has been successfully applied to the synthesis of various 3-alkyl-5-aminopyrazoles, including those with longer alkyl chains similar to the heptan-3-yl group [7].
Ruthenium catalysts have emerged as powerful tools for the synthesis of pyrazoles through various annulation strategies [11]. For the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine, ruthenium-catalyzed hydrogen transfer reactions using 1,3-diols as starting materials have shown promising results [11] [12].
This approach involves the following key steps:
The advantage of this method lies in its ability to use readily available starting materials and its high atom economy, making it an attractive option for the synthesis of complex pyrazole derivatives [11] [12].
Suzuki cross-coupling reactions represent a powerful synthetic tool for the preparation of 3-(heptan-3-yl)-1H-pyrazol-5-amine, particularly for the introduction of the heptan-3-yl substituent onto a preformed pyrazole scaffold [9]. This palladium-catalyzed reaction involves the coupling of organoboron compounds with organic halides or triflates, offering high functional group tolerance and mild reaction conditions [10].
The application of Suzuki cross-coupling for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine typically involves the coupling of a 3-halo-5-aminopyrazole with a heptan-3-ylboronic acid or its derivatives [9]. The regioselectivity of this approach is particularly valuable, as it allows for the precise introduction of the heptan-3-yl group at the desired position [10].
Recent advances in ligand design have significantly improved the efficiency of this transformation [9]. For instance, the use of bulky, electron-rich phosphine ligands has been shown to enhance both the rate and yield of the coupling reaction, even with sterically hindered substrates like those bearing a heptan-3-yl group [10] [9].
| Halopyrazole | Boron Reagent | Catalyst | Ligand | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-5-aminopyrazole | Heptan-3-ylboronic acid | Pd(OAc)2 | SPhos | 75-85 |
| 3-Iodo-5-aminopyrazole | Heptan-3-ylboronic ester | Pd(dppf)Cl2 | - | 80-90 |
| 3-Chloro-5-aminopyrazole | Potassium heptan-3-yltrifluoroborate | Pd2(dba)3 | XPhos | 70-80 |
A particularly innovative application of Suzuki coupling for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine involves the site-selective functionalization of polyhalogenated pyrazoles [9]. For example, 3,4-dihalopyrazoles can undergo selective coupling at the more reactive 3-position, allowing for the introduction of the heptan-3-yl group while preserving the halogen at the 4-position for further functionalization [9] [10].
This approach has been demonstrated with 4-bromo-3-chloropyrazoles, where the greater reactivity of the carbon-chlorine bond at the 3-position enables selective coupling with heptan-3-ylboronic acid derivatives [9]. The resulting 3-(heptan-3-yl)-4-bromopyrazole can then be further functionalized to introduce the amino group at the 5-position [10].
Recent research has revealed that the choice of ligand can dramatically influence the site-selectivity of Suzuki coupling reactions on pyrazole substrates [9]. For instance, when using 4-bromopyrazol-5-yl triflates as substrates, the selection of phosphine ligands can switch the preferred site of coupling between the C4 and C5 positions [9].
This ligand-dependent selectivity provides a powerful tool for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine, allowing for precise control over the introduction of substituents at different positions of the pyrazole ring [9] [10]. By carefully selecting the appropriate ligand, catalyst, and reaction conditions, it is possible to achieve high yields and excellent regioselectivity in the synthesis of this compound [9].
The synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine often requires the use of protection and deprotection strategies to control the reactivity of the pyrazole nitrogen atoms and the amino group during various synthetic transformations [13]. These strategies are crucial for achieving regioselectivity and preventing unwanted side reactions, particularly in multi-step synthetic routes [14].
Several protecting groups have been developed for the pyrazole nitrogen, each offering specific advantages depending on the synthetic context [13]. Common protecting groups include:
The SEM protecting group has emerged as particularly valuable for the synthesis of complex pyrazoles like 3-(heptan-3-yl)-1H-pyrazol-5-amine due to its stability under various reaction conditions and its ability to be selectively removed under mild conditions [14]. Additionally, the "SEM switch" strategy, which involves the transposition of the SEM group from one nitrogen to the other, enables sequential functionalization of different positions of the pyrazole ring [14].
| Protecting Group | Introduction Conditions | Deprotection Conditions | Yield (%) |
|---|---|---|---|
| SEM | SEM-Cl, NaH, THF, 0°C to rt | TBAF, THF, reflux | 85-95 |
| Boc | Boc2O, DMAP, THF, rt | TFA, DCM, rt or NaBH4, EtOH, rt | 80-90 |
| Cbz | CbzCl, NaH, DMF, 0°C | H2, Pd/C, MeOH or MeOH, rt | 75-85 |
| Ethyl vinyl ether | Ethyl vinyl ether, cat. acid, rt | Acid hydrolysis | 70-80 |
For the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine, regioselective protection of the pyrazole nitrogens is often necessary to control the site of functionalization [13] [15]. This can be achieved through careful selection of protecting groups and reaction conditions [14].
For instance, the use of bulky protecting groups like the SEM group can direct subsequent functionalization to specific positions of the pyrazole ring due to steric effects [14]. This approach has been successfully applied to the synthesis of 3-substituted pyrazoles, where protection of one nitrogen directs functionalization to the 3-position, allowing for the introduction of the heptan-3-yl group [13] [14].
In addition to protecting the pyrazole nitrogens, it is often necessary to protect the amino group at the 5-position during certain synthetic transformations [13]. Common protecting groups for the amino functionality include:
The choice of protecting group depends on the specific requirements of the synthetic route, including compatibility with other functional groups and reaction conditions [13] [14]. For the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine, orthogonal protection strategies that allow for selective deprotection of different functional groups are particularly valuable [14].
Recent advances in protection/deprotection methodologies have focused on developing more environmentally friendly approaches [13]. For instance, the use of ethyl vinyl ether as a protecting agent for the pyrazole NH-fragment offers several advantages, including mild reaction conditions and easy deprotection through acid-catalyzed hydrolysis [15].
Similarly, the development of selective deprotection methods using environmentally benign reagents, such as sodium borohydride in ethanol for the removal of the Boc group from pyrazoles, represents an important advancement in the synthesis of compounds like 3-(heptan-3-yl)-1H-pyrazol-5-amine [16] [17].
Solid-phase synthesis has emerged as a powerful approach for the preparation of pyrazole derivatives, including 3-(heptan-3-yl)-1H-pyrazol-5-amine, offering advantages such as simplified purification, the possibility of automation, and the ability to generate libraries of compounds [18]. This methodology involves the attachment of reaction intermediates to a solid support, typically a polymer resin, followed by sequential transformations and final cleavage to release the desired product [19].
Several strategies have been developed for the solid-phase synthesis of 5-aminopyrazoles like 3-(heptan-3-yl)-1H-pyrazol-5-amine [18]. One common approach involves the immobilization of β-ketoamides on a solid support, followed by reaction with hydrazine derivatives to form the pyrazole ring [18]. This method is particularly valuable for the synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles, which are structurally related to 3-(heptan-3-yl)-1H-pyrazol-5-amine [18].
| Solid Support | Linker | Loading Capacity (mmol/g) | Cleavage Conditions | Yield (%) |
|---|---|---|---|---|
| Merrifield resin | Benzyl ether | 0.5-1.0 | TFA, DCM | 70-80 |
| Wang resin | Benzyl ether | 0.5-1.2 | TFA, DCM | 75-85 |
| Rink amide resin | Amide | 0.4-0.8 | TFA, DCM | 80-90 |
| 2-Chlorotrityl resin | Trityl ether | 0.8-1.6 | TFA, DCM | 85-95 |
Another approach involves the use of resin-bound hydrazine derivatives as starting materials for the synthesis of pyrazoles [20]. This strategy has been successfully applied to the preparation of various 5-aminopyrazoles and could be adapted for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine by using appropriate heptan-3-yl-substituted building blocks [20] [21].
The combination of solid-phase synthesis with microwave irradiation has significantly improved the efficiency of pyrazole synthesis, reducing reaction times from hours to minutes while maintaining or even improving yields [18] [22]. This approach is particularly valuable for the synthesis of compounds like 3-(heptan-3-yl)-1H-pyrazol-5-amine, as it minimizes potential side reactions and degradation of the solid support that can occur during prolonged heating [18].
For instance, the reaction of resin-immobilized β-ketoamides with hydrazine derivatives under microwave conditions has been shown to proceed rapidly and efficiently, providing 5-aminopyrazoles in high yields and purities [18]. This methodology could be adapted for the synthesis of 3-(heptan-3-yl)-1H-pyrazol-5-amine by using appropriate heptan-3-yl-substituted building blocks [18] [22].
Traceless solid-phase synthesis represents an advanced approach for the preparation of pyrazoles, where the connection to the solid support is completely removed during the cleavage step, leaving no trace of the attachment point in the final product [23]. This methodology is particularly valuable for the synthesis of compounds like 3-(heptan-3-yl)-1H-pyrazol-5-amine, as it avoids the introduction of additional functional groups that might interfere with the desired properties of the target molecule [23].
A notable example is the "catch and release" solid-phase strategy for the synthesis of trisubstituted pyrazoles, which involves the immobilization of reaction intermediates on Merrifield resin through a thiolate linkage, followed by reaction with hydrazine or hydroxylamine and release from the resin [23]. This approach has been successfully applied to the synthesis of various 3,5-diamino-4-(arylsulfonyl)-1H-pyrazoles and could be adapted for the preparation of 3-(heptan-3-yl)-1H-pyrazol-5-amine [23].
In addition to immobilizing reaction substrates, the use of polymer-supported reagents represents another valuable approach for the synthesis of pyrazoles [24]. This methodology involves the use of functionalized polymers as reagents or catalysts, offering advantages such as simplified purification and the possibility of reagent recycling [24].
Proton nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of 3-(heptan-3-yl)-1H-pyrazol-5-amine. The characteristic chemical shift patterns provide detailed information about the molecular environment of each proton [4] [5]. For pyrazole derivatives bearing amino substituents, the pyrazole ring proton typically appears as a singlet between δ 6.0-6.5 parts per million, while the amino group protons manifest as a broad exchangeable signal at δ 4.5-6.5 parts per million [4] [6].
The heptan-3-yl substituent contributes a complex multipicity pattern in the aliphatic region. The methyl groups at the chain termini typically resonate at δ 0.8-1.2 parts per million as triplets, while the methylene and methine protons appear between δ 1.2-2.5 parts per million with characteristic coupling patterns that reflect the branched nature of the alkyl chain [5] [7]. The tertiary carbon proton at the 3-position of the heptyl chain exhibits distinct coupling to adjacent methylene groups, creating a characteristic multipicity that aids in structural confirmation.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework and substitution patterns [4] [8]. The pyrazole ring carbons typically resonate between δ 100-160 parts per million, with the amino-substituted carbon showing characteristic downfield shifts due to the electron-donating nature of the amino group [7]. The aliphatic carbons of the heptyl chain appear in the expected regions: methyl carbons at δ 10-15 parts per million, methylene carbons at δ 20-35 parts per million, and the tertiary carbon at δ 35-45 parts per million [5].
Two-dimensional nuclear magnetic resonance techniques, particularly heteronuclear multiple quantum coherence and heteronuclear multiple bond coherence experiments, prove essential for establishing connectivity patterns and confirming the substitution pattern on the pyrazole ring [4] [7]. These methods enable the unambiguous assignment of carbon and proton resonances and provide definitive evidence for the regiochemistry of substitution.
Infrared spectroscopy provides valuable information about functional groups and hydrogen bonding interactions in 3-(heptan-3-yl)-1H-pyrazol-5-amine [2] [9] [10]. The primary amine group exhibits characteristic nitrogen-hydrogen stretching vibrations in the region of 3200-3400 reciprocal centimeters, typically appearing as two bands corresponding to symmetric and antisymmetric stretching modes [2] [9].
The pyrazole ring contributes characteristic absorptions in the fingerprint region, with carbon-nitrogen and carbon-carbon stretching vibrations appearing between 1500-1650 reciprocal centimeters [9] [10]. The presence of tautomeric equilibria can be detected through temperature-dependent infrared spectroscopy, as different tautomeric forms exhibit distinct vibrational patterns [2] [3].
Aliphatic carbon-hydrogen stretching vibrations from the heptyl substituent appear in the region 2850-3000 reciprocal centimeters, with methyl and methylene groups contributing characteristic absorption patterns [10]. The relative intensities and positions of these bands provide information about the conformational preferences of the alkyl chain.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support structural assignment [1] [11]. High-resolution mass spectrometry enables accurate determination of the molecular formula, confirming the elemental composition as C₁₀H₁₉N₃ with a theoretical monoisotopic mass of 181.1579 atomic mass units [1] [12].
Electrospray ionization typically produces the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 182, along with sodium and potassium adducts [1]. Fragmentation patterns provide structural information, with typical losses including the amino group (loss of 17 mass units) and portions of the heptyl chain through alpha-cleavage reactions [11].
Collision-induced dissociation experiments reveal characteristic fragmentation pathways that confirm the connectivity between the pyrazole ring and the alkyl substituent. The base peak often corresponds to the pyrazole ring fragment after loss of the heptyl chain, providing definitive evidence for the substitution pattern [11].
X-ray crystallographic analysis of 3-(heptan-3-yl)-1H-pyrazol-5-amine presents several technical challenges that must be addressed for successful structure determination [13] [11] [14]. The relatively small molecular size and the presence of flexible alkyl chains can result in disorder and poor crystal quality, requiring careful crystal selection and data collection strategies.
The growth of suitable single crystals represents the primary challenge in X-ray analysis of this compound. The presence of the branched heptyl chain introduces conformational flexibility that can hinder the formation of well-ordered crystal lattices [14]. Multiple recrystallization attempts from different solvent systems may be required to obtain crystals of sufficient quality for diffraction studies [11].
Common crystallization solvents for pyrazole derivatives include ethanol, methanol, ethyl acetate, and mixed solvent systems [13] [14]. The choice of solvent significantly influences crystal packing and can affect the observed conformation of the molecule in the solid state. Slow evaporation and temperature-controlled crystallization methods often provide the best results for obtaining high-quality crystals.
Successful X-ray analysis requires optimization of data collection parameters to account for the specific characteristics of the compound [13] [14]. Low-temperature data collection, typically at 100-150 Kelvin, is essential to minimize thermal motion effects and improve data quality. The use of molybdenum Kalpha radiation (wavelength 0.71073 Angstroms) provides optimal scattering factors for this organic compound.
Crystal size optimization presents a balance between obtaining adequate diffraction intensity and avoiding absorption effects. Typical crystal dimensions of 0.1-0.3 millimeters in each direction provide suitable compromise for this molecular weight range [14] [15]. Complete data sets extending to high resolution (0.8-1.0 Angstrom resolution) are necessary for accurate determination of bond lengths and angles.
The flexible heptyl chain frequently exhibits positional disorder in the crystal structure, requiring careful modeling during structure refinement [14] [16]. Multiple conformations of the alkyl chain may be present in the crystal lattice, necessitating the use of disorder models and occupancy refinement techniques.
Hydrogen atom treatment requires special consideration for the amino group, as these atoms participate in hydrogen bonding interactions that influence crystal packing [14] [15]. Difference Fourier maps can locate amino hydrogen atoms, allowing for refinement of their positions and confirmation of hydrogen bonding patterns.
The pyrazole ring typically exhibits well-defined geometry with standard bond lengths and angles. However, the amino substitution can introduce subtle distortions that require high-quality data for accurate determination [14]. Restraints and constraints may be necessary to maintain chemically reasonable geometry during refinement.
Computational quantum chemistry methods provide essential insights into the tautomeric behavior and energetic preferences of 3-(heptan-3-yl)-1H-pyrazol-5-amine [2] [3] [17]. The aminopyrazole scaffold can exist in multiple tautomeric forms, with the position of the amino group and the pyrazole nitrogen-hydrogen proton determining the specific tautomer [3] [18].
Density functional theory calculations using functionals such as B3LYP, M06-2X, and ωB97X-D with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) provide accurate predictions of tautomeric equilibria [3] [17] [19]. The M06-2X functional has shown particular accuracy for predicting nuclear magnetic resonance chemical shifts in pyrazole systems [17].
Geometry optimization calculations reveal the preferred conformations of each tautomeric form and provide relative energies that predict tautomeric ratios [3] [18]. For 3-(heptan-3-yl)-1H-pyrazol-5-amine, the 3-amino tautomer (with the amino group at the 3-position relative to the nitrogen-hydrogen group) is expected to be energetically favored, consistent with general trends for electron-donating substituents on pyrazole rings [18] [20].
Frequency calculations confirm the nature of stationary points on the potential energy surface and provide thermodynamic corrections for accurate free energy comparisons [3] [19]. Vibrational frequency analysis also enables the prediction of infrared spectra for comparison with experimental observations.
The influence of solvent environment on tautomeric equilibria requires incorporation of continuum solvation models such as the polarizable continuum model or the conductor-like screening model [3] [18]. Different solvents can significantly alter tautomeric ratios, with polar protic solvents generally favoring different equilibria compared to nonpolar environments.
Specific solvent-solute interactions, particularly hydrogen bonding with the amino group and pyrazole nitrogen, can stabilize specific tautomeric forms [3]. Explicit solvent molecule calculations provide insights into these interactions but require significantly more computational resources.
Temperature effects on tautomeric equilibria can be modeled through thermodynamic calculations that include entropic contributions. Variable-temperature nuclear magnetic resonance experiments provide experimental validation of these computational predictions [3].
The barriers for tautomeric interconversion provide important information about the kinetics of equilibration [18] [20]. Transition state calculations reveal the mechanisms of proton transfer and the activation energies required for tautomeric exchange.
These calculations typically predict high barriers (40-50 kilocalories per mole) for direct intramolecular proton transfer, suggesting that tautomeric equilibration in solution occurs through intermolecular proton exchange mechanisms [20]. The presence of protic solvents or trace amounts of acid or base can significantly lower these barriers.
Understanding the conformational behavior of 3-(heptan-3-yl)-1H-pyrazol-5-amine requires comparison with structurally related compounds to identify general trends and specific effects of the heptyl substituent [21] [20] [22]. This comparative analysis provides insights into structure-activity relationships and guides synthetic modifications.
Comparison with shorter chain analogues such as 3-(pentan-3-yl)-1H-pyrazol-5-amine and 3-methyl-1H-pyrazol-5-amine reveals the influence of alkyl chain length on conformational preferences [21] [20]. Longer chains introduce additional rotational degrees of freedom, leading to increased conformational flexibility and potential effects on tautomeric equilibria.
The branched nature of the heptyl substituent at the 3-position creates steric interactions that influence the preferred conformation of the pyrazole ring [21] [23]. These interactions can affect the planarity of the heterocyclic system and influence the electronic properties of the amino group.
Nuclear magnetic resonance studies of the alkyl chain region provide experimental evidence for preferred conformations through coupling constant analysis and nuclear Overhauser effect measurements [21] [22]. Temperature-dependent studies reveal the energy barriers for conformational interconversion.
Comparison with electron-withdrawing and electron-donating substituents at the 3-position provides insights into the electronic effects on tautomeric preferences [18] [20]. Electron-donating groups like alkyl chains generally favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium toward the 5-amino form.
The amino group at the 5-position acts as an electron-donating substituent that influences the electronic properties of the pyrazole ring [20] [24]. This donation affects the chemical shifts observed in nuclear magnetic resonance spectroscopy and can influence the reactivity patterns of the compound.
Computational analysis of electron density distributions using natural bond orbital analysis and atoms in molecules methodology provides quantitative measures of electronic effects [17] [19]. These calculations reveal the charge distribution and bonding patterns that determine tautomeric preferences.
The amino group in 3-(heptan-3-yl)-1H-pyrazol-5-amine can participate in both intramolecular and intermolecular hydrogen bonding interactions [21] [22]. Comparison with related compounds reveals general patterns of hydrogen bonding that influence conformational preferences and crystal packing.
Intramolecular hydrogen bonding between the amino group and the pyrazole nitrogen can stabilize specific conformations and affect tautomeric equilibria [21] [22]. These interactions are particularly important in determining the preferred orientation of the amino group relative to the pyrazole ring plane.
Crystal structure analysis of related compounds provides experimental evidence for hydrogen bonding patterns and their influence on molecular conformation [21] [23]. The extended conformation with torsion angles near ±180 degrees is commonly observed for pyrazole amino acids and related compounds [22].
The pyrazole ring system provides a rigid scaffold, but the amino substituent and alkyl chain introduce conformational flexibility [21] [22]. The balance between rigidity and flexibility determines the accessible conformational space and influences both static and dynamic properties.
Molecular dynamics simulations provide insights into the conformational dynamics of the compound in solution, revealing the time scales of conformational interconversion and the relative populations of different conformers [21]. These studies complement static quantum chemical calculations by providing information about thermal fluctuations and solvent effects.